molecular formula C10H12N4S2 B15128424 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+

4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+

Cat. No.: B15128424
M. Wt: 252.4 g/mol
InChI Key: XWPSRMOCIUFTCI-UHFFFAOYSA-N
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Description

4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ is a compound with the molecular formula C10H12N4S2 and a molecular weight of 252.35908 This compound is known for its unique structure, which includes a triazole ring and a benzothiophene moiety

Preparation Methods

The synthesis of 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ stands out due to its unique structural features and versatile reactivity. Similar compounds include:

  • 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-sulfonamide

These compounds share the triazole and benzothiophene moieties but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C10H12N4S2

Molecular Weight

252.4 g/mol

IUPAC Name

4-amino-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H12N4S2/c11-14-9(12-13-10(14)15)8-5-6-3-1-2-4-7(6)16-8/h5H,1-4,11H2,(H,13,15)

InChI Key

XWPSRMOCIUFTCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C3=NNC(=S)N3N

Origin of Product

United States

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